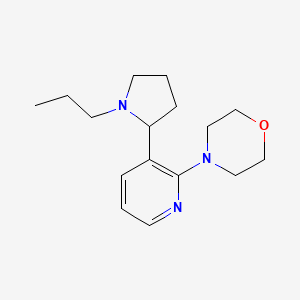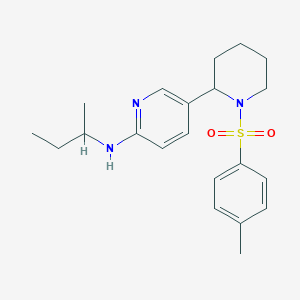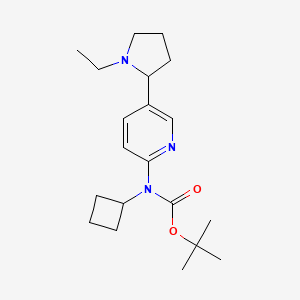
4-(3-(1-Propylpyrrolidin-2-yl)pyridin-2-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(1-Propylpyrrolidin-2-yl)pyridin-2-yl)morpholin ist eine komplexe organische Verbindung, die einen Pyrrolidinring, einen Pyridinring und einen Morpholinring enthält.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(3-(1-Propylpyrrolidin-2-yl)pyridin-2-yl)morpholin beinhaltet in der Regel mehrstufige organische Reaktionen. Ein gängiger Ansatz ist die Bildung des Pyrrolidinrings, gefolgt von der Einführung des Pyridinrings und schließlich des Morpholinrings. Die Reaktionsbedingungen erfordern häufig die Verwendung spezifischer Katalysatoren, Lösungsmittel und Temperaturkontrollen, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute und Reinheit erhalten wird.
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion dieser Verbindung die großtechnische Synthese unter Verwendung von automatisierten Reaktoren und kontinuierlichen Durchflussanlagen umfassen. Diese Verfahren sollen die Reaktionsbedingungen optimieren, Abfall minimieren und eine gleichbleibende Qualität des Endprodukts gewährleisten. Die Verwendung fortschrittlicher Reinigungstechniken wie Chromatographie und Kristallisation ist ebenfalls üblich, um die erforderlichen Reinheitsgrade zu erreichen.
Chemische Reaktionsanalyse
Reaktionstypen
4-(3-(1-Propylpyrrolidin-2-yl)pyridin-2-yl)morpholin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere, häufig unter Verwendung von Reagenzien wie Halogenen oder Nukleophilen.
Häufige Reagenzien und Bedingungen
Die in diesen Reaktionen verwendeten gängigen Reagenzien umfassen Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Lithiumaluminiumhydrid) und Nukleophile (z. B. Halogenide). Die Reaktionsbedingungen variieren je nach der gewünschten Transformation, beinhalten aber im Allgemeinen kontrollierte Temperaturen, spezifische Lösungsmittel und manchmal Katalysatoren, um die Reaktion zu erleichtern.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu deoxygenierten Verbindungen führen kann.
Wissenschaftliche Forschungsanwendungen
4-(3-(1-Propylpyrrolidin-2-yl)pyridin-2-yl)morpholin hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.
Biologie: Die Verbindung wird auf ihre möglichen biologischen Aktivitäten untersucht, darunter antimikrobielle und antitumorale Eigenschaften.
Medizin: Sie wird aufgrund ihrer einzigartigen strukturellen Merkmale und biologischen Aktivitäten als möglicher Kandidatenstoff für verschiedene Krankheiten untersucht.
Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Synthese anderer wertvoller Chemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 4-(3-(1-Propylpyrrolidin-2-yl)pyridin-2-yl)morpholin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -pfaden. Die Verbindung kann an bestimmte Proteine oder Enzyme binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und -pfade hängen von der jeweiligen Anwendung ab und sind häufig Gegenstand laufender Forschung.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(1-Propylpyrrolidin-2-yl)pyridin-2-yl)morpholine typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrrolidine ring, followed by the introduction of the pyridine ring, and finally the morpholine ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-(1-Propylpyrrolidin-2-yl)pyridin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds
Wissenschaftliche Forschungsanwendungen
4-(3-(1-Propylpyrrolidin-2-yl)pyridin-2-yl)morpholine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its unique structural features and biological activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of 4-(3-(1-Propylpyrrolidin-2-yl)pyridin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen umfassen andere Pyrrolidinderivate, Pyridinderivate und Morpholin-Derivate. Beispiele sind:
- Pyrrolidin-2-on
- Pyrrolidin-2,5-dione
- Pyrrolizine
Einzigartigkeit
4-(3-(1-Propylpyrrolidin-2-yl)pyridin-2-yl)morpholin ist einzigartig aufgrund seiner Kombination von drei verschiedenen Ringsystemen, die spezifische strukturelle und elektronische Eigenschaften verleihen. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen und unterscheidet es von anderen ähnlichen Verbindungen.
Eigenschaften
Molekularformel |
C16H25N3O |
|---|---|
Molekulargewicht |
275.39 g/mol |
IUPAC-Name |
4-[3-(1-propylpyrrolidin-2-yl)pyridin-2-yl]morpholine |
InChI |
InChI=1S/C16H25N3O/c1-2-8-18-9-4-6-15(18)14-5-3-7-17-16(14)19-10-12-20-13-11-19/h3,5,7,15H,2,4,6,8-13H2,1H3 |
InChI-Schlüssel |
ZKEHSAHONRMGKA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1CCCC1C2=C(N=CC=C2)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-(Methylsulfonyl)phenyl)thieno[3,4-b]pyrazine](/img/structure/B11825452.png)



![3-bromo-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B11825472.png)
![(2R,3'aS,7'aR)-1'-benzyl-1',2',3'a,6',7',7'a-hexahydrospiro[aziridine-2,3'-indole]](/img/structure/B11825477.png)
![4-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B11825490.png)



![1-[2-[(4-Chlorophenyl)-phenylmethoxy]ethyl]piperidine;2-[4-(2-hydroxyphenyl)benzoyl]benzoic acid](/img/structure/B11825505.png)


